Cas no 39903-97-4 (1,6-Epoxyisodihydrocarvone)

1,6-Epoxyisodihydrocarvone structure
Nom du produit:1,6-Epoxyisodihydrocarvone
1,6-Epoxyisodihydrocarvone Propriétés chimiques et physiques
Nom et identifiant
-
- 1,6-epoxy-p-menth-8-en-2-one
- 2,3-epoxy-2-methyl-5-(1-methylethenyl)-cyclohexanone
- alpha-epoxycarvone
- Carvon-epoxid
- carvone 1,6-oxide
- carvone epoxide
- carvone oxide
- carvone-1,6-oxide
- trans-carvone oxide
- FEMA no. 4084, trans-(-)-
- DTXCID60115447
- SCHEMBL8009113
- Carvone-5,6-oxide, trans-(-)-
- YGMNGQDLUQECTO-FKTZTGRPSA-N
- (1S,4S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one
- 1,6-Epoxyisodihydrocarvone
- 39067-90-8
- EN300-1196631
- (-)-1,6-Epoxyisodihydrocarvone
- trans-(-)-carvone-5,6-oxide
- (1s,4s,6s)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
- 39903-97-4
- R4L67O4GBC
- DTXSID20192956
- 7-Oxabicyclo(4.1.0)heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1S-(1alpha,4alpha,6alpha))-
- 872-933-9
- 7-OXABICYCLO(4.1.0)HEPTAN-2-ONE, 1-METHYL-4-(1-METHYLETHENYL)-, (1S-(1.ALPHA.,4.ALPHA.,6.ALPHA.))-
- Rel-(1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
- Q27287793
- Z1513594901
- UNII-R4L67O4GBC
- (-)-1,6-Epoxyisodihydrocarvone; (1S,4S,6S)-1-Methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptan-2-one; [1S-(1alpha,4alpha,6alpha)]-1-Methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptan-2-one; (1S,4S,6S)-1-Methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptan-2-one
- (1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo(4.1.0)heptan-2-one
- 7-Oxabicyclo(4.1.0)heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1S,4S,6S)-
-
- Piscine à noyau: InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3
- La clé Inchi: YGMNGQDLUQECTO-UHFFFAOYSA-N
- Sourire: CC(=C)C1CC2OC2(C)C(=O)C1
Propriétés calculées
- Qualité précise: 166.099379685g/mol
- Masse isotopique unique: 166.099379685g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 1
- Complexité: 257
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.6
- Surface topologique des pôles: 29.6Ų
1,6-Epoxyisodihydrocarvone PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1196631-0.1g |
(1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one |
39903-97-4 | 95% | 0.1g |
$282.0 | 2023-07-08 | |
Enamine | EN300-1196631-0.25g |
(1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one |
39903-97-4 | 95% | 0.25g |
$403.0 | 2023-07-08 | |
TRC | E589405-10g |
1,6-Epoxyisodihydrocarvone |
39903-97-4 | 10g |
$ 552.00 | 2023-09-07 | ||
Enamine | EN300-1196631-0.5g |
(1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one |
39903-97-4 | 95% | 0.5g |
$636.0 | 2023-07-08 | |
Enamine | EN300-1196631-0.05g |
(1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one |
39903-97-4 | 95% | 0.05g |
$188.0 | 2023-07-08 | |
TRC | E589405-25000mg |
1,6-Epoxyisodihydrocarvone |
39903-97-4 | 25g |
$1344.00 | 2023-05-18 | ||
Enamine | EN300-1196631-10000mg |
(1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one |
39903-97-4 | 95.0% | 10000mg |
$3500.0 | 2023-10-03 | |
Aaron | AR01E74J-10g |
1,6-Epoxyisodihydrocarvone |
39903-97-4 | 95% | 10g |
$4838.00 | 2023-12-15 | |
Aaron | AR01E74J-50mg |
1,6-Epoxyisodihydrocarvone |
39903-97-4 | 95% | 50mg |
$284.00 | 2025-02-14 | |
1PlusChem | 1P01E6W7-50mg |
1,6-Epoxyisodihydrocarvone |
39903-97-4 | 95% | 50mg |
$286.00 | 2024-05-03 |
1,6-Epoxyisodihydrocarvone Littérature connexe
-
1. A copper-catalyzed double coupling enables a 3-step synthesis of the quassinoid core architectureMatthew?L. Condakes,Rachel Z. Rosen,Stephen J. Harwood,Thomas J. Maimone Chem. Sci. 2019 10 768
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